7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(3,4-Diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a bicyclic scaffold fused with a pyrimidinone ring. The compound features a 3,4-diethoxyphenyl substituent at the 7-position and a 4-methylbenzyl group at the 3-position. Thienopyrimidinones are recognized for their structural similarity to purines and psoralen derivatives, enabling diverse biological interactions .
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-4-28-20-11-10-18(12-21(20)29-5-2)19-14-30-23-22(19)25-15-26(24(23)27)13-17-8-6-16(3)7-9-17/h6-12,14-15H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDNNDBGKUCSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the 3,4-diethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the phenyl group is functionalized with ethoxy groups.
Attachment of the 4-methylbenzyl Group: This can be done through alkylation reactions, where the thienopyrimidine core is reacted with 4-methylbenzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thienopyrimidine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood but may involve interaction with specific molecular targets such as enzymes or receptors. The compound could modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s pharmacological and physicochemical properties can be inferred through comparisons with structurally related thienopyrimidinone derivatives. Below is a detailed analysis:
Substituent Effects on Physicochemical Properties
Substituents at the 3- and 7-positions significantly influence solubility, lipophilicity, and melting points:
Notes:
Biological Activity
7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class of compounds, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core with specific substituents that enhance its biological activity. The presence of the 3,4-diethoxyphenyl and 4-methylbenzyl groups contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 396.50 g/mol |
| CAS Number | 894674-48-7 |
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that thienopyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been investigated in vitro. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in relation to kinases and phosphatases involved in signaling pathways critical for cancer progression.
The mechanism of action involves the interaction of 7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one with specific molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects that promote therapeutic outcomes.
- Signal Transduction Pathways : By modulating key signaling pathways, the compound can influence cellular responses associated with growth and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Efficacy : In a study involving human cancer cell lines (e.g., breast and colon cancer), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
